molecular formula C10H12ClNO3 B11727308 Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate

Cat. No.: B11727308
M. Wt: 229.66 g/mol
InChI Key: GSBSKEUVSKZIIL-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-(4-methoxyphenyl)acetate: Lacks the chloro group, which can affect its reactivity and biological activity.

    Methyl 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12ClNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

GSBSKEUVSKZIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl

Origin of Product

United States

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